Miransertib's mechanism is distinct from ATP-competitive inhibitors. It functions as a highly-selective allosteric inhibitor that binds to the interface between the N-terminal Pleckstrin Homology (PH) domain and the kinase domain of AKT [1]. This binding stabilizes AKT in an inactive, "PH-in" conformation, which has two critical consequences:
Research has led to the development of advanced analogs known as Covalent-Allosteric Inhibitors (CAIs), such as Borussertib. These compounds incorporate an electrophilic warhead that forms a covalent bond with Cys296 residue on the kinase domain. This irreversible binding maximizes the drug-target residence time, leading to increased potency and sustained pathway suppression [1].
The following diagram illustrates this allosteric inhibition mechanism and the key molecular interactions.
The efficacy of this compound has been demonstrated across various disease models, from parasitic infections to genetic overgrowth syndromes, underscoring its potential as a versatile therapeutic agent.
Initial evidence for this compound's activity came from studies in infectious disease and cancer models. The table below summarizes key quantitative findings from these studies.
| Disease Model | Experimental System | Key Findings | Citation |
|---|---|---|---|
| Leishmaniasis | L. donovani & L. amazonensis-infected macrophages | Susceptible to this compound; markedly effective against intracellular amastigotes; enhanced mTOR-dependent autophagy. | [2] |
| Leishmaniasis (In Vivo) | BALB/c mice infected with L. donovani | Parasite clearance in spleen comparable to miltefosine; greater reduction in liver parasite load; 40% reduction in cutaneous lesions. | [2] |
| Rhabdomyosarcoma (RMS) | RMS cell lines & patient-derived xenografts (PDXs) | This compound showed limited antitumor success compared to ATP-competitive inhibitor Ipatasertib, highlighting mechanistic differences. | [3] |
This compound has shown promise in clinical trials for rare genetic overgrowth syndromes driven by mutations in the PI3K/AKT pathway, demonstrating a favorable safety profile.
To evaluate this compound's efficacy against intracellular pathogens, researchers used the following detailed methodology for infecting macrophages and assessing drug activity [2]:
Understanding how this compound differs from other AKT inhibitors is crucial for research and development.
Miransertib directly targets the AKT kinase within the PI3K-AKT-mTOR signaling pathway [1]. This pathway is crucial for regulating fundamental cellular processes, and its overactivation—often due to mutations in genes like PIK3CA or AKT1—druns uncontrolled cellular growth and survival [2] [3]. As an allosteric inhibitor, this compound binds to AKT outside its active site, blocking its activation and function [4] [5].
The following diagram illustrates the PI3K-AKT-mTOR pathway and this compound's inhibitory role.
Diagram: this compound inhibits the PI3K-AKT-mTOR pathway. Gain-of-function mutations in PIK3CA or AKT1 (highlighted in yellow) lead to constitutive pathway activation. This compound (blue) acts as an allosteric inhibitor by binding to inactive AKT, preventing its phosphorylation and activation, thereby downregulating downstream signals for cell growth and survival [2] [1] [5].
This compound is primarily being studied for rare diseases driven by mutations in the PI3K-AKT pathway, with research also exploring its potential in other areas.
For researchers, detailed methodologies from foundational studies provide critical insights for designing experiments.
In Vitro Anti-leishmanial Activity Assessment [4]: This study evaluated this compound's efficacy against Leishmania donovani and L. amazonensis.
Pharmacodynamic Study in Proteus Syndrome [5]: A Phase 0/1 pilot study established a pharmacodynamically optimal dose for a rare disease population.
Clinical data, particularly from the Phase 1/2 MOSAIC study, provides a clear picture of this compound's safety in chronic use for overgrowth disorders.
| Category | Findings |
|---|---|
| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [2]. |
| Grade 3+ Drug-Related AEs | One Grade 3 event (deep vein thrombosis) reported [2]. |
| Serious Outcomes | No drug-related AEs led to study discontinuation or death [2]. |
| General Tolerability | Safety profile considered acceptable for chronic administration [2] [3]. |
This compound's development path illustrates a successful repurposing strategy from oncology to rare genetic diseases.
The table below summarizes the key design elements and baseline characteristics of the MOSAIC study [1] [2].
| Trial Aspect | Details |
|---|---|
| NCT Identifier | NCT03094832 [1] |
| Study Type | Multicenter, open-label, Phase 1/2 [1] |
| Primary Objective | Amended (2021) to safety and tolerability; initial efficacy objective was deemed unfeasible due to study design and data collection limitations [1] [2] |
| Participants | n=49 (Safety population); 45 with PROS, 4 with Proteus syndrome [1] |
| Age at Enrollment | Median: 7 years (Range: 2-41) [1] |
| Key Inclusion Criteria | • Age ≥2 years • Clinical diagnosis of PROS (with somatic PIK3CA mutation) or Proteus syndrome (with somatic AKT1 mutation) • Poor prognosis, significant morbidity, and/or clinically progressive disease [2] | | Treatment Regimen | • Starting dose: 15 mg/m² orally, once daily for 3 cycles (28 days each) • Dose escalation: To 25 mg/m² daily if no clinically significant drug-related toxicities observed [1] [2] | | Treatment Duration | Median: 20.5 months (Range: 9.9-45.6 months) [1] |
The table below summarizes the key safety data from the study, demonstrating that this compound was generally well-tolerated [1].
| Safety Parameter | Findings (n=49) |
|---|---|
| Participants with ≥1 Drug-Related Adverse Event (AE) | 23 (46.9%) [1] |
| Most Common Drug-Related AEs | • Decreased neutrophil count: 6 (12.2%) • Increased blood insulin: 5 (10.2%) • Stomatitis: 5 (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 (2.0%) participant experienced deep vein thrombosis [1] | | Serious AEs & Discontinuations | No drug-related AEs led to early study discontinuation or death [1] |
This compound (also known as ARQ 092) is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor [3] [4].
The following diagram illustrates the simplified signaling pathway and this compound's site of action.
The quantitative data on miransertib's efficacy and safety from key studies are summarized below.
Table 1: Summary of Clinical Efficacy from Case Series and Reports [1] [2]
| Study / Patient Profile | Treatment Duration | Dosage | Key Efficacy Findings |
|---|---|---|---|
| Keppler-Noreuil et al. (2021) - Patient 1 (CLOVES) [1] | 28 months | Not specified | 15% reduction in fatty overgrowth volume (MRI); improved respiratory function, seating, and lying posture [1] |
| Keppler-Noreuil et al. (2021) - Patient 2 (Facial Lipomatosis) [1] | 22 months | Not specified | Reduced seizure burden; improved parent-reported quality of life [1] |
| Clinical Report (2020) - Proteus Syndrome [2] | 11 months | 10 mg → 30 mg → 50 mg daily (escalated) | Improved general well-being and mobility; subjective decrease in facial overgrowth; reduced cerebriform connective tissue nevi; stable disease on whole-body MRI [2] |
Table 2: Safety Profile from the Phase 1/2 MOSAIC Study (N=49) [3]
| Safety Parameter | Findings (All Grades) |
|---|---|
| Any Drug-Related Adverse Event (AE) | 23/49 (46.9%) of participants |
| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) |
| Grade 3+ Drug-Related AEs | 1/49 (2.0%) participant (deep vein thrombosis) |
| Serious AEs Leading to Discontinuation | None |
| Median Treatment Duration | 20.5 months (range: 9.9 - 45.6 months) |
The core clinical trial design for evaluating this compound in PROS and Proteus syndrome is outlined below, based on the Phase 1/2 MOSAIC study (NCT03094832) [3].
PIK3CA mutation) or Proteus syndrome (with documented somatic AKT1 mutation). Patients required measurable disease, a poor prognosis, and significant morbidity. Adequate organ function was also required [3].PROS is caused by somatic gain-of-function mutations in the PIK3CA gene, which lead to constitutive activation of the PI3K-AKT-mTOR signaling pathway, promoting cell growth, proliferation, and survival [1]. This compound is a novel, orally available, highly selective pan-AKT inhibitor that targets this dysregulated pathway [1] [3].
The diagram below illustrates the signaling pathway and this compound's site of action.
The PI3K-AKT-mTOR pathway and this compound's inhibitory mechanism. Mutant PIK3CA constitutively activates AKT, driving overgrowth. This compound inhibits both active and inactive AKT. [1] [2]
This compound remains an investigational drug that has not yet received regulatory approval for PROS. Its clinical development pathway is ongoing.
The phase 1/2 MOSAIC study (NCT03094832) was a multicenter, open-label trial. Its primary objective was amended in 2021 to focus on evaluating the safety and tolerability of Miransertib in patients with PROS or Proteus syndrome [1] [2].
Safety Profile of this compound (Safety Population, n=49) [1] [2]
| Safety Parameter | Result |
|---|---|
| Participants with any drug-related AE | 23 (46.9%) |
| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), Increased blood insulin (10.2%), Stomatitis (10.2%) |
| Grade 3 Drug-Related AEs | 1 (2.0%; Deep Vein Thrombosis) |
| AEs leading to discontinuation or death | None |
| Median Treatment Duration | 20.5 months (range: 9.9 - 45.6 months) |
Study Population Demographics [1]
| Demographic Characteristic | Detail |
|---|---|
| Diagnosis | PROS (n=45), Proteus Syndrome (n=4) |
| Median Age at Enrollment | 7 years (range: 2 - 41 years) |
| Treatment Dose | Started at 15 mg/m² orally daily for 3 cycles (28 days each), then escalated to 25 mg/m² daily if well-tolerated. |
The methodology from the MOSAIC study and a separate, earlier pharmacodynamic study provides insight into the experimental design for evaluating this compound.
1. MOSAIC Study (NCT03094832) Protocol [1]
2. Pharmacodynamic Pilot Study (NCT02594215) Protocol [3] This earlier study aimed to identify a biologically effective dose for Proteus syndrome, using a reduction in tissue AKT phosphorylation as the primary endpoint.
This compound is a potent, selective, allosteric pan-AKT inhibitor. The following diagram illustrates the targeted signaling pathway and the logic behind the pharmacodynamic study design.
This compound inhibits the overactive PI3K-AKT-mTOR pathway driving PROS and Proteus syndrome [1] [3] [4]. The lower section outlines the pharmacodynamic study workflow that established a biologically effective dose [3].
Therefore, future controlled trials with standardized, clinically meaningful efficacy endpoints are needed to definitively establish whether this compound provides measurable clinical benefit for patients with PROS and Proteus syndrome.
| Safety Parameter | Finding |
|---|---|
| Study Identifier | NCT03094832 [1] |
| Patient Population | 49 participants (45 PROS, 4 Proteus syndrome) [1] |
| Median Age | 7 years (range: 2-41) [1] |
| Median Treatment Duration | 20.5 months (range: 9.9-45.6 months) [1] |
| Participants with ≥1 Drug-Related AE | 23 (46.9%) [1] |
| Most Common Drug-Related AEs | • Decreased neutrophil count (12.2%) • Increased blood insulin (10.2%) • Stomatitis (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 participant (2.0%) with deep vein thrombosis [1] | | AEs Leading to Discontinuation/Death | None [1] | | Overall Conclusion | Safe and tolerable in the studied population [1] |
The safety profile was established using specific dosing and patient management strategies.
Miransertib is an investigational, orally administered drug classified as a potent, selective, allosteric pan-AKT inhibitor [2] [4]. Its mechanism and therapeutic rationale are based on the molecular drivers of PROS and Proteus syndrome.
The diagram below illustrates the targeted signaling pathway and this compound's point of inhibition.
This compound inhibits AKT to modulate the PI3K-AKT-mTOR pathway.
The safety profile of this compound appears favorable when considered alongside other targeted therapies for related disorders.
Miransertib is a small molecule drug candidate with specific chemical characteristics and identifiers crucial for research and development.
Table 1: Chemical Identity and Properties of this compound
| Property | Details |
|---|---|
| Generic Name | This compound [1] |
| Synonyms | ARQ 092, ARQ-092, ARQ092, MK-7075 [1] [2] |
| CAS Number | 1313881-70-7 (free base) [1] [3] |
| Molecular Formula | C₂₇H₂₄N₆ (free base) [1] [3] |
| Average Molecular Weight | 432.531 g/mol (free base) [1] |
| IUPAC Name | 3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine [1] |
| SMILES | NC1=NC=CC=C1C1=NC2=CC=C(N=C2N1C1=CC=C(C=C1)C1(N)CCC1)C1=CC=CC=C1 [1] |
| Solubility (DMSO) | 75 mg/mL (159.92 mM) [2] |
| Solubility (Ethanol) | 4 mg/mL (8.53 mM) [2] |
| Water Solubility | Insoluble [2] |
| Storage | Store at -20°C [2] |
Note on Salt Form: A hydrochloride (HCl) salt form is also available and commonly used. Its CAS number is 1313883-00-9, molecular formula is C₂₇H₂₅ClN₆, and molecular weight is 468.99 g/mol [2].
This compound functions as a potent, selective, and orally bioavailable allosteric inhibitor of the Akt kinase (also known as Protein Kinase B) [4] [3]. Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which regulates critical cellular processes including growth, survival, and metabolism [4].
The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
Akt signaling pathway and this compound inhibition. This compound allosterically inhibits active Akt, disrupting downstream signaling.
Key Pharmacological Characteristics:
Table 2: Potency of this compound Against Akt Isoforms
| Target | IC₅₀ (nM) |
|---|---|
| Akt1 | 2.7 [3] |
| Akt2 | 14 [3] |
| Akt3 | 8.1 [3] |
| Akt1 E17K mutant | Information present (specific IC₅₀ not listed in search results) [2] |
A significant body of research supports the investigation of this compound for new therapeutic areas, such as its repurposing for the treatment of leishmaniasis [4] [5].
Table 3: In Vitro and In Vivo Efficacy of this compound
| Model/Assay | Findings/Results |
|---|---|
| In Vitro - Leishmania promastigotes | Cultured promastigotes of L. donovani and L. amazonensis were susceptible to this compound [4] [5]. |
| In Vitro - Macrophage infection | This compound was markedly effective against intracellular amastigotes in L. donovani or L. amazonensis-infected macrophages [4] [5]. |
| In Vivo - Visceral Leishmaniasis (Mouse) | Oral administration in L. donovani-infected mice reduced parasite load in the liver and spleen; parasite clearance in the spleen was comparable to miltefosine [4] [5]. |
| In Vivo - Cutaneous Leishmaniasis (Mouse) | Treatment reduced lesion size by 40% compared to mock-treated mice [4] [5]. |
| In Vivo - Pharmacokinetics | Shows good absolute oral bioavailability (F) in rats (62% at 5 mg/kg) and monkeys (49% at 10 mg/kg) [2]. |
The following diagram outlines the general workflow of a key study that evaluated this compound's efficacy against Leishmania in vitro and in vivo.
Workflow for evaluating this compound's efficacy against Leishmania in vitro and in vivo.
The following methodology is adapted from the study by Nandan et al. (2018) [4] [5]:
1. Cell Culture and Infection Model:
2. Compound Treatment and Assessment:
3. In Vivo Efficacy Study:
This compound is currently an investigational small molecule and has not yet received full approval for clinical use [1]. It has been evaluated in clinical trials for conditions including:
The preclinical study utilized a mouse retina-derived in vivo model to mimic the formation of PI3K-mutant driven vascular malformations [1]. The detailed methodology is as follows:
The study demonstrated that this compound is a promising candidate for molecular therapy. The table below summarizes the core outcomes:
| Experimental Aspect | Findings/Outcome |
|---|---|
| Target Pathway | PI3K/AKT signaling pathway [1]. |
| Effect of PI3K Mutation | Triggered a proliferative state in endothelial cells, leading to lesion formation [1]. |
| This compound Treatment Effect | Reduced proliferation of endothelial cells and their capacity to form abnormal vasculature [1]. |
| Clinical Correlation | Patient-derived endothelial cells showed similar responses in vitro [1]. |
The diagram below illustrates the molecular pathway involved in the formation of vascular malformations and the point where this compound acts as an effective inhibitor. This pathway is based on the research showing that mutations in PI3K lead to overactivation of AKT, which this compound targets [1].
This compound inhibits the PI3K/AKT pathway to prevent vascular malformations.
This research provides a robust preclinical foundation for this compound in treating low-flow vascular malformations. The study indicates that active angiogenesis is necessary for these malformations to develop, which explains why they typically originate during embryonic development or during later life events like wound healing [1].
It is important to note that the 5XFAD mouse model is a recognized model for Alzheimer's Disease [2], but the search results do not establish a link between it and this compound testing.
Miransertib (ARQ 092) is an investigational, orally administered small molecule inhibitor that selectively targets all isoforms of the serine/threonine kinase AKT (protein kinase B). As an allosteric inhibitor, this compound binds to the space between the Pleckstrin Homology (PH) domain and the catalytic kinase domain of AKT, stabilizing it in an inactive conformation. This binding mode prevents AKT membrane translocation and subsequent phosphorylation at key activation sites (Thr308 and Ser473), thereby inhibiting downstream signaling through the PI3K-AKT-mTOR pathway [1] [2]. This pathway is critically dysregulated in various hyperproliferative disorders, making this compound a promising therapeutic agent for conditions driven by activating mutations in AKT1 or upstream pathway components. The drug has demonstrated particular relevance for rare overgrowth syndromes, including Proteus syndrome (caused by somatic AKT1 p.Glu17Lys mutations) and PIK3CA-related overgrowth spectrum (PROS) disorders [3] [4] [5].
Clinical trials have established standardized dosing protocols for this compound administration, primarily based on body surface area (BSA) calculations. The following table summarizes the key dosing parameters:
Table 1: this compound Dosing Protocol in Clinical Trials
| Parameter | Initial Dose (Cycle 1-3) | Maintenance Dose (Cycle 4+) | Maximum Daily Dose |
|---|---|---|---|
| Dosage | 15 mg/m² once daily | 25 mg/m² once daily | 45 mg |
| Cycle Duration | 28 days | 28 days | - |
| Dose Escalation Criteria | After 3 cycles with no clinically significant drug-related toxicity | - | - |
| Administration | Oral, with or without food | Oral, with or without food | - |
The dose escalation from 15 mg/m² to 25 mg/m² after the initial three cycles is contingent upon adequate tolerance without significant drug-related toxicities [4] [6]. For patients transitioning from compassionate use programs to clinical trials, the protocol permits continuation at their current dose, not exceeding 45 mg daily [6].
Prior to initiating this compound treatment, comprehensive baseline assessments are mandatory:
Table 2: Key Laboratory Inclusion Criteria
| Parameter | Minimum Requirement | Maximum Allowable |
|---|---|---|
| Hemoglobin | 10.0 g/dL | - |
| Absolute Neutrophil Count | 1.5 × 10⁹/L | - |
| Platelet Count | 150 × 10⁹/L | - |
| AST/ALT | - | 3 × ULN |
| Total Bilirubin | - | 2 × ULN |
| Fasting Glucose | - | 160 mg/dL (age >12) or 180 mg/dL (age ≤12) |
| Glycated Hemoglobin (HbA1c) | - | 8% (64 mmol/mol) |
Exclusion criteria include uncontrolled diabetes mellitus requiring regular medication, clinically significant cardiac disorders, and major surgery within four weeks of treatment initiation [6].
This compound has demonstrated a generally tolerable safety profile in clinical trials. The most frequently observed adverse events (AEs) are summarized below:
Table 3: Common Adverse Events Associated with this compound Treatment
| Adverse Event | Incidence in MOSAIC Study | Typical Grade | Management Recommendations |
|---|---|---|---|
| Decreased Neutrophil Count | 12.2% (6/49) | 1-2 | Monitor CBC; consider dose interruption for Grade 3+ |
| Increased Blood Insulin | 10.2% (5/49) | 1-2 | Monitor fasting glucose/HbA1c; dietary counseling |
| Stomatitis | 10.2% (5/49) | 1-2 | Oral hygiene; topical analgesics |
| Dry Mouth | Reported in case studies | 1 | Sugar-free lozenges, increased fluid intake |
| Loose/Painful Dentition | Reported in patients with pre-existing periodontal disease | 1-2 | Dental evaluation pre-treatment; supportive care |
In the phase 1/2 MOSAIC study, only one participant (2.0%) experienced a Grade 3 drug-related adverse event (deep vein thrombosis). No drug-related adverse events led to study discontinuation or death [4]. Most AEs were manageable with supportive care or dose modifications, and some resolved spontaneously without intervention [3].
A comprehensive monitoring protocol should be implemented throughout this compound treatment:
Clinical trials for Proteus syndrome have utilized specific methodologies for efficacy assessment:
Secondary efficacy endpoints include:
Protocols have been established to demonstrate target engagement and pathway inhibition:
The following diagram illustrates the mechanistic pathway of this compound and the experimental workflow for pharmacodynamic assessment:
This compound represents a promising targeted therapeutic approach for rare overgrowth disorders driven by PI3K-AKT pathway mutations. The administration protocols outlined provide a framework for safe and standardized use in clinical trials, with comprehensive safety monitoring and efficacy assessment methodologies. Continued investigation through clinical trials will further refine these protocols and establish the long-term therapeutic potential of this compound.
For researchers aiming to implement this schedule in a clinical trial or compassionate use setting, the following workflow and monitoring protocols are recommended.
Adherence to a rigorous monitoring schedule is critical for patient safety and data collection.
| Assessment | Baseline | During Treatment (Cycles 1-3) | During Treatment (After Cycle 3) | End of Treatment |
|---|---|---|---|---|
| Dosing | - | 15 mg/m²/day | 25 mg/m²/day (if tolerated) | - |
| Clinical Lab Work (CBC, Chemistry, Fasting Lipid) | X | Week 4, Week 8, then every 8 weeks [1] | Every 8 weeks [1] | X | | Hyperglycemia Monitoring (Blood Glucose, HbA1c) | X | Weekly point-of-care testing [1] | Ongoing | X | | Cardiac Function (ECHO, ECG) | X [1] | As clinically indicated | As clinically indicated | As needed | | Efficacy Imaging (Volumetric MRI) | X [1] [2] | - | Every 3-6 months [1] [2] | X | | Photography (CCTN) | X [3] | - | Periodically [4] [5] | X |
This compound is an orally available, potent, and selective allosteric pan-AKT inhibitor [2] [6]. It acts on the PI3K-AKT-mTOR pathway, which is constitutively activated in PROS due to gain-of-function mutations in the PIK3CA gene [2]. The following diagram illustrates its mechanism of action.
AKT: Protein Kinase B; CL: Cutaneous Leishmaniasis; IC50: Half Maximal Inhibitory Concentration; L. donovani: Leishmania donovani; mTOR: mammalian Target of Rapamycin; PI3K: Phosphoinositide 3-Kinase; VL: Visceral Leishmaniasis
Leishmaniasis remains a significant neglected tropical disease threatening over 1 billion people across 98 countries worldwide, with an estimated 20,000-30,000 annual deaths [1]. The visceral form (VL), caused primarily by Leishmania donovani and Leishmania infantum, represents the most severe manifestation with a 95% mortality rate if left untreated [1]. Current chemotherapeutic options face substantial challenges including growing drug resistance, significant toxicity profiles, requirement for parenteral administration, and prohibitive costs in endemic regions [1] [2]. The limited armamentarium of anti-leishmanial drugs and the absence of effective vaccines underscore the urgent need for novel therapeutic agents [1] [3].
This compound (ARQ 092) is an orally bioavailable, selective allosteric AKT inhibitor initially developed for PI3K/AKT-driven cancers and Proteus syndrome [3] [4]. Recent investigations have repurposed this compound for leishmaniasis treatment based on the strategic rationale that Leishmania parasites activate host macrophage AKT signaling to promote their intracellular survival [3]. This application note provides comprehensive experimental protocols and summarizes key pharmacological data supporting this compound's development as a promising therapeutic candidate for visceral leishmaniasis.
This compound is a small molecule inhibitor with chemical formula C₂₇H₂₄N₆ and average molecular weight of 432.531 g/mol [4]. The compound demonstrates favorable oral bioavailability (62% in rats, 49% in monkeys) with extended half-life (17 hours in rats, 7 hours in monkeys) [5]. As a selective allosteric inhibitor, this compound targets the pleckstrin homology domain of AKT, preventing its membrane translocation and activation [4] [5].
This compound exerts anti-leishmanial effects through a dual mechanism targeting both host and pathogen:
Table 1: this compound Selectivity Profile Against AKT Isoforms
| AKT Isoform | IC₅₀ (nM) | Potency Relative to AKT1 |
|---|---|---|
| AKT1 | 2.7 | 1.0x |
| AKT2 | 14.0 | 0.19x |
| AKT3 | 8.1 | 0.33x |
The above selectivity profile demonstrates this compound's highest potency against AKT1, the predominant isoform involved in macrophage signaling pathways exploited by Leishmania [5].
Table 2: Summary of this compound Anti-Leishmanial Activity
| Model System | Parasite Species | IC₅₀/Effective Concentration | Experimental Conditions |
|---|---|---|---|
| Promastigotes | L. donovani | Susceptible | Cultured promastigotes [3] |
| Promastigotes | L. amazonensis | Susceptible | Cultured promastigotes [3] |
| Intracellular amastigotes | L. donovani | Markedly effective | Infected macrophages [3] |
| Intracellular amastigotes | L. amazonensis | Markedly effective | Infected macrophages [3] |
| Animal model (VL) | L. donovani | Superior parasite reduction in liver | Mouse model [3] |
| Animal model (VL) | L. donovani | Comparable to miltefosine in spleen | Mouse model [3] |
| Animal model (CL) | L. amazonensis | 40% lesion reduction | Mouse model [3] |
This compound demonstrates potent activity against both visceral and cutaneous leishmaniasis species [3]. Notably, the compound shows enhanced efficacy against intracellular amastigotes compared to promastigote forms, suggesting its primary mechanism involves disruption of the host-parasite interaction within macrophages [3]. In ex vivo models using infected macrophages, this compound was "markedly effective against intracellular amastigotes" with significant parasite load reduction observed across multiple Leishmania species [3].
In murine models of visceral leishmaniasis, this compound administration resulted in parasite clearance in the spleen comparable to miltefosine (the current standard oral treatment), while demonstrating superior efficacy in reducing hepatic parasite burden [3]. For cutaneous leishmaniasis caused by L. amazonensis, this compound treatment achieved significant lesion size reduction (40%) compared to mock-treated controls [3]. These findings establish proof-of-concept for this compound's in vivo efficacy against both clinical forms of leishmaniasis.
Purpose: To evaluate direct anti-leishmanial activity against extracellular promastigote forms.
Materials:
Procedure:
Note: Perform all assays in triplicate with three independent biological replicates [3].
Purpose: To evaluate this compound activity against intracellular amastigotes in infected macrophages.
Materials:
Procedure:
Note: The original study demonstrated that this compound was "markedly effective against intracellular amastigotes" using similar methodology [3].
Purpose: To evaluate this compound efficacy against established visceral infection in mice.
Materials:
Procedure:
Note: The referenced study reported that this compound "caused a greater reduction in the parasite load in the liver" compared to miltefosine in this model [3].
Figure 1: this compound mechanism of action in Leishmania-infected macrophages. The drug inhibits host AKT activation, disrupting mTOR signaling and inducing autophagy that promotes parasite clearance.
Figure 2: Comprehensive in vitro screening workflow for evaluating this compound anti-leishmanial activity, from initial promastigote screening to mechanistic studies.
This compound presents several potential advantages over existing anti-leishmanial therapies:
While preliminary data is promising, several research gaps remain:
This compound represents a promising host-directed therapeutic candidate for visceral leishmaniasis with demonstrated efficacy in preclinical models. Its novel mechanism of action, oral bioavailability, and effectiveness against intracellular amastigotes position it as a potential addition to the limited anti-leishmanial armamentarium. Future work should focus on combination therapy studies, definitive toxicological assessment, and progression to proof-of-concept clinical trials in leishmaniasis patients. The repurposing of this compound for leishmaniasis exemplifies the potential of host-directed therapies to overcome limitations of current parasite-targeted approaches.
| Combination Partner | Target of Partner | Disease Model | Key Findings | Evidence Level | Source |
|---|---|---|---|---|---|
| Afatinib [1] | Irreversible pan-HER inhibitor | Stomach Cancer Cell Lines | Synergistic growth inhibition and reduced cell migration. | Preclinical - In vitro | [1] |
| OSU-T315 [2] | ILK inhibitor | Breast Cancer Cell Lines (with PIK3CA mutations) | Enhanced cell death compared to miransertib alone. | Preclinical - Cell culture | [2] |
| Dasatinib [1] | Abl/Src/c-KIT inhibitor | Stomach Cancer Cell Lines | Synergistic growth inhibition. | Preclinical - In vitro | [1] |
The following protocols are adapted from recent preclinical studies investigating this compound combinations.
This methodology is used to determine if a drug combination works better than the individual drugs alone [1].
This protocol assesses the potential of drug combinations to inhibit cancer cell metastasis [1].
This protocol confirms the mechanism of action by analyzing changes in signaling pathway proteins [1].
The diagrams below illustrate the molecular target of this compound and a general workflow for testing its combinations.
The dose escalation strategy for Miransertib is clearly defined in the phase 1/2 MOSAIC study (NCT03094832), which investigated the drug for patients with PIK3CA-related overgrowth spectrum (PROS) or Proteus syndrome [1] [2].
| Protocol Aspect | Details |
|---|---|
| Initial Dose | 15 mg/m² orally, once daily for 3 cycles (1 cycle = 28 days) [1] [2]. |
| Escalated Dose | 25 mg/m² orally, once daily (after the initial 3 cycles), provided no clinically significant drug-related toxicities occurred [1] [2]. |
| Dosage Form | Oral [1] [2]. |
| Dosing Cycle | 28 days of continuous daily dosing [1] [2]. |
| Key Eligibility | Patients ≥2 years old with documented somatic PIK3CA (for PROS) or AKT1 (for Proteus syndrome) mutations [2]. |
A planned second escalation to 35 mg/m² was removed from the protocol after the first six participants due to tolerability concerns, and the 25 mg/m² dose was set as the maximum [2]. Dose delays and reductions were permitted to manage toxicity, but re-escalation was not allowed once a dose was reduced [2].
The safety profile of this compound from this study is summarized in the table below.
| Safety Parameter | Findings from the MOSAIC Study |
|---|---|
| Most Common Drug-Related AEs (≥10%) | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [1] [2]. |
| Grade 3 AEs | One participant (2.0%) experienced a drug-related deep vein thrombosis [1] [2]. |
| Serious AEs | No drug-related adverse events led to early study discontinuation or death [1] [2]. |
| Laboratory Values | Remained generally stable throughout the study [1] [2]. |
| Overall Conclusion | This compound was found to be safe and tolerable in the studied population [1] [2]. |
This compound is an orally administered, potent, and selective allosteric pan-AKT inhibitor [2] [3]. It binds to the unphosphorylated form of AKT in its pleckstrin-homology (PH) domain, which is a different mechanism from ATP-competitive inhibitors like Ipatasertib [3]. This action helps to explain its investigation in conditions driven by over-activation of the PI3K/AKT/mTOR pathway, such as PROS and Proteus syndrome [2].
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is hyperactivated in the conditions this compound is designed to treat, and shows the drug's point of inhibition.
For reference, here is a summary of the core experimental design from the MOSAIC study that established the dosing protocol [2]:
I hope this detailed information provides a solid foundation for your research and development work.
Miransertib is an investigational, orally administered, potent, and selective allosteric pan-AKT inhibitor. It targets the PI3K/AKT/mTOR (PAM) signaling pathway, a highly conserved transduction network that regulates cell survival, growth, and proliferation. Dysregulation of this pathway, through gain-of-function mutations in the AKT1 gene or the PIK3CA gene, is the fundamental driver of Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS), respectively [1] [2]. These rare mosaic disorders are characterized by progressive, asymmetric tissue overgrowth, vascular malformations, and significant functional impairment [3] [1]. The goal of long-term this compound therapy is to inhibit the hyperactive AKT signaling responsible for these manifestations, thereby slowing disease progression and improving patient symptoms [4].
The following protocol synthesizes data from the pivotal MOSAIC study (NCT03094832) and a published five-year case report to provide a structured framework for the administration and monitoring of this compound in a long-term setting [3] [4].
The long-term dosing strategy for this compound is designed to maximize potential efficacy while maintaining a manageable safety profile, based on established clinical trial protocols.
Table 1: this compound Dosing Protocol for Long-Term Treatment
| Parameter | Initial Dose (Cycles 1-3) | Maintenance Dose (Cycle 4 onwards) | Dose Modification |
|---|---|---|---|
| Standard Dose | 15 mg/m² orally, once daily | 25 mg/m² orally, once daily | Based on Body Surface Area (BSA) recalculations and toxicity management [3] [1]. |
| Alternative/Lower Dose | 5 mg/m² orally, once daily | 10 mg/m² orally, once daily | Used in cases of intolerance or for long-term maintenance after initial response, as evidenced in a 5-year case report [4]. |
| Dose Escalation | Required after 3 cycles (28 days each) to the 25 mg/m² dose, provided no clinically significant drug-related toxicities occur [3]. | ||
| Treatment Duration | Planned for up to 48 cycles (approximately 4 years) in clinical trials, with evidence of use extending beyond 5 years [3] [4]. |
Long-term clinical data indicate that this compound is generally safe and well-tolerated. A systematic monitoring protocol is essential for managing expected adverse events (AEs).
Table 2: Safety Profile and Monitoring Schedule for Long-Term this compound Treatment
| Category | Findings from Clinical Trials | Recommended Monitoring Protocol |
|---|---|---|
| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [3]. | Complete Blood Count (CBC), fasting blood glucose/insulin, oral cavity exams. |
| Other Observed AEs | Headache, dry mouth, hyperglycemia, transient elevations in AST, ALT, and bilirubin [4]. | Symptom assessment, liver function tests (LFTs). |
| Serious AEs | One Grade 3 deep vein thrombosis (2.0%); No drug-related AEs led to death or study discontinuation in the MOSAIC trial [3]. | Clinical vigilance for signs of thrombosis. |
| Laboratory Monitoring | Values remained generally stable throughout treatment [3]. | Baseline and Periodic Tests: CBC, comprehensive metabolic panel (including glucose, insulin, LFTs), and lipid panel. |
| Clinical Monitoring | Sustained improvement in pain and slowed overgrowth reported over 5 years [4]. | Regular Assessments: Physical exam, vital signs (including ECG for bradycardia), quality of life and pain scales, and imaging of target lesions. |
The diagram below outlines the key decision points for managing a patient on long-term this compound therapy.
This compound exerts its therapeutic effect through allosteric inhibition of AKT (also known as Protein Kinase B). In the context of PROS and Proteus syndrome, activating mutations in PIK3CA or AKT1 lead to constitutive activation of the PAM pathway, driving uncontrolled cellular growth and survival [1] [2]. As a pan-AKT inhibitor, this compound targets AKT1, AKT2, and AKT3 isoforms, thereby dampening the downstream signaling cascade and its pro-growth effects [5].
The following diagram illustrates the signaling pathway and the specific point of inhibition by this compound.
While the primary objective of the MOSAIC study was amended to focus on safety, prior evidence from clinical reports and the trial's design provides guidance on efficacy assessment.
Objective: To confirm this compound-mediated inhibition of AKT signaling in target tissues.
The long-term treatment protocol for this compound, established at a dose of 25 mg/m² daily following a 3-cycle lead-in at 15 mg/m², demonstrates a favorable and manageable safety profile for patients with PROS and Proteus syndrome. The most critical aspects of management include proactive monitoring for hematological, metabolic, and mucosal toxicities, and a willingness to employ dose modifications to ensure treatment continuity. While its safety profile is well-documented, future controlled studies are required to definitively establish the long-term efficacy of this compound in providing measurable clinical benefit, such as sustained symptom improvement and halting disease progression in these debilitating rare overgrowth disorders [3] [1] [4].
PIK3CA-related overgrowth spectrum (PROS) and Proteus syndrome are rare mosaic disorders characterized by progressive, asymmetric tissue overgrowth with significant associated morbidity and mortality. These conditions are driven by somatic gain-of-function mutations in the PI3K-AKT-mTOR pathway—specifically, PIK3CA mutations in PROS and AKT1 mutations in Proteus syndrome. This pathway dysregulation promotes uncontrolled cellular growth, metabolism, and proliferation [1] [2]. Miransertib (ARQ 092, MK-7075) is an investigational, orally administered selective pan-AKT inhibitor that targets both active and inactive forms of AKT, potentially counteracting the pathological signaling responsible for overgrowth in these disorders [1] [3].
The therapeutic rationale for this compound stems from the shared molecular pathway involvement in both PROS and Proteus syndrome. The constitutive activation of AKT in Proteus syndrome (via the AKT1 p.Glu17Lys variant) and the PI3K-mediated AKT activation in PROS create a compelling rationale for AKT inhibition as a targeted therapeutic approach [2] [3]. Preclinical studies have demonstrated that this compound reduces AKT phosphorylation and downstream signaling in affected tissues, providing a strong mechanistic foundation for its clinical development in these rare overgrowth disorders [2].
The selection of appropriate candidates for this compound therapy requires careful attention to diagnostic, molecular, and clinical characteristics to maximize potential benefit while minimizing risks. Based on multiple clinical trials, the following criteria have been established for patient selection [1] [4] [5]:
Table 1: Key Inclusion Criteria for this compound Therapy
| Criterion Category | Specific Requirements |
|---|---|
| Age Range | ≥2 years to ≤30 years for PROS; ≥3 years for Proteus syndrome (no upper age limit in some protocols) [1] [4] [5] |
| Body Surface Area | ≥0.33 m² [4] [5] |
| Diagnostic Requirements | Clinical diagnosis of PROS per established diagnostic criteria OR Clinical diagnosis of Proteus syndrome per established diagnostic criteria [1] [5] |
| Molecular Confirmation | Documented somatic PIK3CA mutation (for PROS) OR Documented somatic AKT1 mutation (for Proteus syndrome) from CLIA-certified laboratory or equivalent [1] [4] |
| Disease Status | Progressive and measurable disease with evidence of worsening in past 6-12 months; Significant morbidity or poor prognosis [1] [4] |
| Organ Function | Adequate hematological, hepatic, and renal function as defined by protocol-specific laboratory values [4] [5] |
Certain medical conditions and circumstances preclude this compound therapy due to safety concerns or potential interference with treatment efficacy [4] [5]:
Molecular confirmation of the underlying genetic alteration is mandatory for patient selection. For PROS, this requires demonstration of a somatic PIK3CA mutation, while Proteus syndrome requires a somatic AKT1 mutation (most commonly c.49G>A, p.Glu17Lys) [4] [3]. Testing must be performed in a CLIA-certified laboratory or international equivalent using appropriate methodologies. The mutation is typically not detectable in blood and requires analysis of affected tissue, such as fibroblasts cultured from affected skin or surgical specimens from overgrown tissues [3].
This compound is administered orally once daily, either one hour before or two hours after a meal [6]. The recommended dosing strategy follows a careful escalation approach to optimize tolerability:
Table 2: this compound Dosing Protocol
| Treatment Phase | Dosing Regimen | Duration |
|---|---|---|
| Initial Phase | 15 mg/m² orally once daily | 3 cycles (each cycle = 28 days) |
| Maintenance Phase | 25 mg/m² orally once daily (if no clinically significant drug-related toxicities) | Continue until treatment completion |
| Maximum Treatment | Up to 96 cycles | Approximately 8 years total |
The original trial protocol permitted dose escalation to 35 mg/m², but this was amended to cap the maximum dose at 25 mg/m² due to tolerability concerns observed in the first six participants [1]. For patients already receiving this compound through compassionate use programs who enroll in clinical trials, treatment continues at their established dose without exceeding 25 mg/m² daily [1].
Dose delays and reductions are permitted to manage treatment-related toxicity. The protocol specifies that once reduced, re-escalation of the dose is not permitted [1]. Dose modifications should be implemented based on the severity and type of adverse events, with particular attention to:
Treatment continues for up to 48 cycles in initial studies (approximately 4 years), with extension studies allowing up to 96 cycles (approximately 8 years total), or until disease progression, unacceptable toxicity, or decision to discontinue by investigator or patient/parent/guardian [1] [6].
Based on safety data from the phase 1/2 MOSAIC study involving 49 participants, this compound has demonstrated a generally favorable safety profile. The most common drug-related adverse events include [1]:
Most adverse events were low-grade, with only one participant (2.0%) experiencing a grade 3 drug-related adverse event (deep vein thrombosis). No drug-related adverse events led to early study discontinuation or death [1]. Laboratory assessment values remained generally stable throughout treatment [1].
Regular monitoring is essential for safe this compound administration. The recommended monitoring schedule includes [1] [4] [3]:
The original MOSAIC study design encountered challenges in efficacy assessment due to the heterogeneity of disease manifestations and lack of standardized response criteria for these rare disorders [1]. However, the following assessment methods have been utilized:
Table 3: Efficacy Assessment Methods for this compound Trials
| Assessment Method | Application | Response Criteria |
|---|---|---|
| Volumetric MRI | PROS lesions | ≥20% reduction in target lesion volume [1] |
| Standardized Photography | Plantar CCTN in Proteus syndrome | ≤5% increase from baseline in total CCTN [1] |
| Clinical Function Assessment | Mobility, seating, respiratory function | Improvement in qualitative outcomes [2] |
| Patient-Reported Outcomes | Pain, quality of life | Validated questionnaires and surveys [4] [2] |
| Seizure Diary | Patients with epilepsy | Reduction in seizure frequency [2] |
The lack of easily defined borders between healthy and disease-affected tissue has hampered reliable and reproducible response evaluation, making it challenging to meaningfully assess changes in disease burden as a measure of this compound efficacy [1]. This limitation prompted the amendment of the MOSAIC study's primary objective from efficacy evaluation to safety and tolerability assessment [1].
Several instruments have been employed to capture patient-centered outcomes in this compound trials:
Objective: To confirm the presence of somatic AKT1 or PIK3CA mutations in patients with clinical diagnosis of Proteus syndrome or PROS, respectively.
Methodology:
Key Considerations:
Objective: To standardize the evaluation of treatment response in patients with PROS or Proteus syndrome receiving this compound.
Imaging Methodology:
Clinical Assessment Methodology:
The following diagrams illustrate the molecular signaling pathway targeted by this compound and the patient selection workflow, created using Graphviz DOT language:
Diagram 1: this compound mechanism of action targeting the PI3K-AKT-mTOR pathway in PROS and Proteus syndrome. Mutations in PIK3CA (PROS) or AKT1 (Proteus syndrome) constitutively activate this signaling cascade, driving abnormal cellular growth. This compound selectively inhibits AKT phosphorylation and activity, potentially counteracting pathological signaling [1] [2] [3].
Diagram 2: Patient selection and treatment workflow for this compound therapy. The sequential process emphasizes the importance of clinical diagnosis, molecular confirmation, and documentation of progressive disease before treatment initiation, followed by careful dose escalation and ongoing monitoring [1] [4] [5].
This compound represents a promising targeted therapeutic approach for patients with PROS and Proteus syndrome, disorders with significant morbidity and limited treatment options. Appropriate patient selection is critical and requires careful attention to molecular confirmation, documentation of progressive disease, and assessment of individual risk-benefit considerations. The safety profile appears favorable based on available clinical trial data, with most adverse events being manageable and low-grade.
Future research directions include the development of standardized response criteria for these heterogeneous disorders, identification of predictive biomarkers of treatment response, and exploration of combination therapies targeting complementary pathways. The ongoing clinical trials, including the extension study (MK-7075-006) assessing long-term safety, will provide additional valuable information about the role of this compound in the management of these challenging rare diseases [6].
The following table summarizes the key clinical findings on hyperglycemia associated with Miransertib, which can inform your safety monitoring plans.
| Clinical Context | Reported Incidence & Severity | Characteristics and Management Notes |
|---|---|---|
| Phase 1/2 MOSAIC Study (PROS/Proteus syndrome) [1] | 10.2% (5/49 participants); severity not specified. | Listed as an adverse event; no drug-related adverse events led to study discontinuation. |
| Long-Term Case Report (Proteus syndrome) [2] | Observed; characterized as mild and transient. | Successfully managed within the context of a single patient on treatment for over 5 years. |
| Oncology Trial Experience [2] | Identified as a dose-limiting toxicity at 80 mg daily. | Informs the potential dose-dependent nature of this side effect. |
For researchers, establishing a baseline fasting blood glucose level before initiating treatment is a critical first step. The clinical protocol from the MOSAIC study mandated that participants have adequate organ function at enrollment, which likely included glucose metabolism assessment [1]. During the study, regular monitoring of blood glucose allows for early detection.
Understanding the mechanism behind this side effect can guide your fundamental research and the development of mitigation strategies.
The diagram below illustrates this signaling pathway and the site of this compound's action.
To systematically monitor for hyperglycemia in a preclinical or clinical setting, you can implement the following protocol, which synthesizes methodologies from the search results.
Objective: To assess the effects of this compound on blood glucose levels in a mouse model. Key Materials: C57BL/6 mice (or other relevant model), this compound (formulated for administration), glucometer and test strips, equipment for serum separation (e.g., centrifuge) [4].
| Step | Procedure |
|---|---|
| 1. Baseline Measurement | Obtain fasting blood glucose measurements from all animals prior to the start of dosing. |
| 2. Dosing & Treatment | Administer this compound. The cited study used an intraperitoneal dose of 120 mg/kg 1 hour before a procedure [4]. Dosing should be adjusted based on your research objectives. |
| 3. Serial Monitoring | Track blood glucose levels at regular intervals post-dose (e.g., 2, 4, 6, 8 hours) to capture potential acute hyperglycemia. |
| 4. Long-Term Monitoring | For chronic studies, monitor fasting glucose weekly or bi-weekly, as performed in clinical case reports [2]. |
| 5. Endpoint Analysis | Collect serum at the end of the experiment for more precise analysis of glucose or insulin levels, similar to the measurement of CK-MB in the referenced methodology [4]. |
Q1: How common is hyperglycemia with this compound in non-oncology populations? In the largest safety dataset for overgrowth disorders (the MOSAIC study, n=49), elevated blood insulin was reported in 10.2% of participants, with hyperglycemia also noted [1]. Most events were mild and did not lead to drug discontinuation.
Q2: Is hyperglycemia a reversible side effect? Clinical evidence suggests yes. Case reports describe hyperglycemia as transient, meaning it resolves over time, often without intervention [2].
Q3: Are there any known risk factors for developing hyperglycemia? The primary risk factor identified in the literature is dosing. Hyperglycemia was a dose-limiting toxicity at higher doses (80 mg daily) in oncology trials, but was manageable and less frequent at the lower doses used for chronic conditions like Proteus syndrome [2].
The primary source of this information is the phase 1/2 MOSAIC study, which was specifically designed to evaluate the safety of miransertib in patients with PROS or Proteus syndrome. The following table summarizes the core quantitative data on this adverse event [1].
| Metric | Detail |
|---|---|
| Incidence | 6 out of 49 participants (12.2%) [1] |
| Severity (Worst Grade Reported) | One participant experienced a Grade 3 deep vein thrombosis; no Grade 4 or 5 drug-related adverse events were reported. The specific grading of neutropenia events was not detailed, but no events led to study discontinuation [1]. |
| Management in the Study | Dose delays and reductions were permitted to manage toxicity. The protocol started participants at 15 mg/m² and could escalate to 25 mg/m² if no significant toxicity was observed [1]. |
| Clinical Context | Laboratory values remained generally stable throughout the study, and no drug-related adverse events led to early study discontinuation or death [1]. |
Here are actionable steps to monitor and manage decreased neutrophil counts in the context of this compound administration.
Q1: How common is severe neutropenia with this compound? A1: In the MOSAIC study, decreased neutrophil count was reported in 12.2% of participants. Only one severe (Grade 3) drug-related adverse event was reported across the entire study, and it was a deep vein thrombosis, not neutropenia. No adverse events led to death or study discontinuation, suggesting that severe neutropenia is not a common leading complication [1].
Q2: Does this compound-induced neutropenia require permanent treatment discontinuation? A2: Not necessarily. The clinical trial data showed that no participants discontinued treatment due to a drug-related adverse event. Management through dose modification (delay or reduction) was the primary approach, and this was sufficient to manage toxicities [1].
Q3: What is the proposed mechanism by which this compound affects neutrophil counts? A3: this compound is a selective pan-AKT inhibitor. The AKT signaling pathway, part of the larger PI3K/AKT/mTOR network, is a critical transducer of signals for cell growth, survival, and proliferation. Inhibiting AKT in the bone marrow is the hypothesized mechanism for this on-target effect on hematopoietic cells, potentially leading to reduced production or survival of neutrophil precursors [5] [6]. The diagram below illustrates this signaling pathway.
For researchers investigating hematological toxicity in preclinical models, here is a detailed protocol for assessing neutrophil health and count in mice treated with this compound.
| Protocol Phase | Key Activities & Details |
|---|---|
| 1. Animal Model & Dosing | Use 8-12 week old C57BL/6 mice (or other relevant strains). Administer this compound via oral gavage at desired dose (e.g., 15-25 mg/m² equivalent) daily. Include a vehicle control group. |
| 2. Blood Collection & CBC | Collect blood via submandibular or retro-orbital puncture into EDTA tubes. Perform CBC analysis using an automated hematology analyzer at baseline and 2-3 times per week for 4-6 weeks to detect potential cyclical patterns. |
| 3. Differential Count | Prepare blood smears, stain with Wright-Giemsa. Manually count at least 100 white blood cells to determine the percentage of neutrophils. Calculate Absolute Neutrophil Count (ANC): ANC = (WBC count x % Neutrophils) / 100. |
| 4. Bone Marrow Analysis | At endpoint, euthanize mice and collect femurs. Flush bone marrow for flow cytometry analysis of neutrophil progenitors (e.g., stain for Ly6G, CD11b) and assess maturation stages. |
| 5. Histopathology | Fix spleen and bone marrow in formalin. Process, embed in paraffin, section, and stain with H&E. Examine for cellularity and architecture under a light microscope. |
The table below summarizes the key safety information from the phase 1/2 MOSAIC study, which is the most comprehensive source of safety data for Miransertib in its developmental context for overgrowth syndromes [1] [2].
| Safety Aspect | Reported Findings |
|---|---|
| Most Common Drug-Related AEs | Decreased neutrophil count (12.2%), Increased blood insulin (10.2%), Stomatitis (10.2%) [1] [2]. |
| Grade 3+ Drug-Related AEs | One case of deep vein thrombosis (2.0% of participants). No Grade 4 or 5 drug-related AEs were reported [1] [2]. |
| Liver Enzyme Elevation | Not listed among the common adverse events. Laboratory values were reported to have "remained generally stable throughout the study" [1] [2]. |
| Actions for AEs | Protocol permitted dose delays and reductions to manage drug-related toxicity. Once the dose was reduced, re-escalation was not permitted [1]. |
| Overall Tolerability | No drug-related adverse events led to early study discontinuation or death [1] [2]. |
Q1: What is the recommended starting dose of this compound for chronic conditions like overgrowth syndromes?
Q2: Are there any specific monitoring requirements for patients on this compound?
For researchers designing preclinical or clinical studies, here is a detailed methodology for safety and pharmacodynamic monitoring, synthesized from the cited studies.
The following diagram illustrates the key monitoring points and management actions for patients or subjects receiving this compound, based on the clinical trial protocols.
The key takeaway is that while vigilant monitoring is essential in any drug development program, the current clinical data does not signal liver enzyme elevation as a primary concern for this compound. Your safety protocols should be comprehensive but can focus more prominently on managing hematological and metabolic parameters.
| Dosing Parameter | Protocol Details |
|---|---|
| Starting Dose | 15 mg/m² orally, once daily [1] |
| Escalated Dose | 25 mg/m² orally, once daily [1] |
| Dose Escalation Timing | After the first 3 cycles (1 cycle = 28 days) [1] |
| Dose Escalation Condition | Provided no clinically significant drug-related toxicities were observed [1] |
| Treatment Duration (in MOSAIC study) | Median of 20.5 months (range: 9.9 - 45.6 months) [1] |
| Safety Profile (from MOSAIC study) | Incidence |
|---|---|
| Participants with any drug-related Adverse Event (AE) | 46.9% (23 of 49 participants) [1] |
| Most Common Drug-Related AEs | • Decreased neutrophil count: 12.2% (6 participants) • Increased blood insulin: 10.2% (5 participants) • Stomatitis: 10.2% (5 participants) [1] | | Grade 3 Drug-Related AEs | 2.0% (1 participant, deep vein thrombosis) [1] | | AEs Leading to Study Discontinuation or Death | None reported [1] |
For your technical guides, here are the core methodologies and biological context from the research.
The diagram below illustrates where this compound acts in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in the conditions it aims to treat.
Q1: What is the recommended course of action if a patient experiences decreased neutrophil count during treatment?
Q2: How does this compound differ from other AKT inhibitors like Ipatasertib in its mechanism?
Q3: Is there preclinical evidence supporting the 25 mg/m² dose?
Q4: What are the key laboratory assessments to monitor during treatment?
The table below summarizes the frequency and management strategies for adverse events (AEs) associated with this compound, based on the phase 1/2 MOSAIC study [1] [2].
| Adverse Event | Frequency (n=49) | Grade 3/4 Events | Management Recommendations |
|---|---|---|---|
| Decreased Neutrophil Count | 12.2% (6 pts) | Not specified | Monitor complete blood count regularly. Consider dose interruption for significant decreases. |
| Increased Blood Insulin | 10.2% (5 pts) | Not specified | Monitor blood glucose and insulin levels. Manage with dietary consultation or medical therapy as needed. |
| Stomatitis | 10.2% (5 pts) | Not specified | Provide supportive care with oral hygiene regimens and medicated mouthwashes. |
| Deep Vein Thrombosis | Not specified | 2.0% (1 pt) | This single event required medical intervention. Monitor for signs of thrombosis in high-risk patients. |
In the MOSAIC study, no drug-related AEs led to permanent discontinuation of the treatment or death, indicating that the AEs were generally manageable with appropriate monitoring and supportive care [1] [2]. The dosing regimen used was 15 mg/m² orally daily for the first three 28-day cycles, with escalation to 25 mg/m² daily if no clinically significant toxicities were observed [1].
The design of the MOSAIC study provides a robust methodological template for your own research involving this compound [1].
This compound is a potent, selective, and orally bioavailable allosteric pan-AKT inhibitor. It inhibits AKT1, AKT2, and AKT3 with IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively [3] [4]. By inhibiting AKT, it blocks the overactive PI3K/AKT/mTOR signaling pathway, which is driven by mutations in genes like PIK3CA and AKT1 in conditions such as PROS and Proteus syndrome [1] [4].
The diagram below illustrates this signaling pathway and the drug's site of action.
What is the most critical hematological parameter to monitor during this compound administration? The most common hematological adverse event was decreased neutrophil count, occurring in 12.2% of patients. It is crucial to schedule regular complete blood count (CBC) monitoring throughout the treatment cycles to manage this potential effect [1] [2].
Are there specific metabolic concerns with this drug? Yes. Increased blood insulin was observed in 10.2% of participants. Researchers should implement a protocol for monitoring fasting blood glucose and insulin levels, especially after dose escalations [1] [2].
How severe are the AEs typically, and what was the worst-case event reported? The majority of AEs were low-grade. However, one patient (2.0%) experienced a Grade 3 deep vein thrombosis (DVT) that was considered drug-related. This highlights the need for vigilance regarding thrombotic events, particularly in patients with other risk factors [1] [2].
The table below summarizes the dosing regimens and treatment durations from key clinical studies. Dosing for chronic overgrowth syndromes is typically much lower than what was used in initial oncology trials.
| Study / Report Type | Patient Population | Recommended Dosing Regimen | Documented Treatment Duration | Primary Endpoint / Focus |
|---|---|---|---|---|
| Phase 1/2 MOSAIC Study (Clinical Trial) | PROS (n=45) & Proteus Syndrome (n=4) [1] [2] | Start: 15 mg/m² orally daily for 3 cycles (28 days each). Escalate to: 25 mg/m² daily if no significant toxicity [1] [2]. | Median: 20.5 months (Range: 9.9 - 45.6 months) [1] [2] | Safety & Tolerability [1] [2] |
| Phase 0/1 Pilot Study (Clinical Trial) | Proteus Syndrome (n=6) [3] | 5 mg/m²/day (orally daily). This dose achieved the pharmacodynamic endpoint [3]. | Not specified in detail; a related case report followed a patient for 5 years [4]. | 50% reduction in tissue levels of phosphorylated AKT (pAKT) [3] |
| Five-Year Case Report (Compassionate Use) | Single patient with Proteus Syndrome [4] | Initial: 5 mg/m²/day. Later escalated to: 10 mg/m²/day for long-term management [4]. | 5 years (with a 9-month pause) [4] | Long-term Safety & Durability of Response |
| One-Year Case Report (Compassionate Use) | Single patient with Proteus Syndrome [5] | Start: 10 mg daily (~5 mg/m²). Escalated to: 30 mg, then 50 mg daily (~25 mg/m²) over 3 months [5]. | 11 months [5] | Clinical Efficacy & Safety |
The dose optimization workflow for Miransertib can be visualized as follows:
To evaluate the biological and clinical effects of this compound in a research or clinical trial setting, the following methodologies have been employed in published studies.
This protocol measures the direct effect of the drug on its target (AKT) in affected tissues [3].
These methods assess the tangible clinical benefits of treatment, which are critical for determining long-term treatment success.
Q1: What are the most common adverse events (AEs) associated with this compound, and how should they be managed? A1: The safety profile from clinical trials shows that this compound is generally well-tolerated, especially at doses used for overgrowth disorders.
Q2: Has long-term use of this compound (over multiple years) been evaluated? A2: Yes, a five-year follow-up of a single patient has been reported, indicating sustained tolerability and durable benefit.
Q3: What is the key difference between using this compound for cancer versus overgrowth syndromes? A3: The therapeutic objective and dosing strategy are fundamentally different.
This compound (ARQ 092) is a selective pan-AKT inhibitor. Evidence from clinical studies indicates it has a manageable and favorable safety profile in the treatment of rare overgrowth syndromes, with most adverse events being mild to moderate in severity [1] [2] [3].
The table below summarizes the most common drug-related adverse events identified in the phase 1/2 MOSAIC study, which involved 49 participants treated for a median of 20.5 months [1] [4].
| Adverse Event | Frequency (n=49) | Percentage | Typical Grade (Severity) |
|---|---|---|---|
| Decreased Neutrophil Count | 6 | 12.2% | Not Specified |
| Increased Blood Insulin | 5 | 10.2% | Not Specified |
| Stomatitis (Mouth Sores) | 5 | 10.2% | Not Specified |
| Headache | Case Report [2] | N/A | Mild |
| Transient Hyperglycemia | Case Report [2] | N/A | Mild |
| Transient Liver Enzyme Elevations (AST, ALT, Bilirubin) | Case Report [2] | N/A | Mild |
| Dry Mouth | Case Report [3] | N/A | Mild |
| Gingivostomatitis | Case Report [3] | N/A | Mild |
| Deep Vein Thrombosis | 1 | 2.0% | Grade 3 |
Here are evidence-based strategies for managing the most frequently observed toxicities.
Understanding this compound's mechanism helps explain the observed toxicities. The following diagram illustrates the on-target nature of these effects and the general management strategy.
The diagram below illustrates the key signaling pathway and the proposed combination therapy strategy to overcome resistance.
Resistance can arise from complex feedback loops within the PI3K/AKT/mTOR pathway [1]. When mTORC1 is inhibited, a loss of negative feedback can lead to increased AKT signaling through other upstream players, a process known as pathway reactivation [1]. Simultaneously inhibiting multiple nodes in the pathway can block this escape route and is more effective at suppressing cell survival and proliferation [1].
The following table summarizes the core experimental findings that support the combination strategy.
| Disease Model | Combination Agents | Key Experimental Findings | Significance |
|---|---|---|---|
| Non-Hodgkin Lymphoma (NHL) in vitro and in vivo [1] | This compound + Sirolimus (mTOR inhibitor) | Synergistic reduction in cell proliferation; significant reduction in tumor burden in xenograft models [1]. | Provides direct evidence that the combination can overcome the limitations of single-agent therapy. |
| Proteus Syndrome & PROS (Case Reports) [2] [3] | This compound (single agent) | Improved pain, slowed progression of cerebriform connective tissue nevi, and stable disease on imaging [2] [3]. | Establishes this compound's baseline activity and safety profile, informing dosing for combination strategies. |
This methodology is adapted from the research that demonstrated the synergistic effect of this compound and Sirolimus [1].
Cell Culture:
Compound Preparation:
Cell Viability Assay (e.g., CellTiter-Glo):
Data Analysis for Synergy:
This protocol outlines the key steps for evaluating the combination therapy in animal models [1].
Xenograft Model Establishment:
Treatment Regimen:
Monitoring and Analysis:
Q1: What is the clinical safety profile of this compound that informs its use in combination therapies? A1: In clinical trials for overgrowth syndromes, this compound demonstrated a manageable safety profile [4] [5]. The most common drug-related adverse events included decreased neutrophil count, increased blood insulin, and stomatitis [4] [5]. Severe (Grade 3) events were rare, with one reported case of deep vein thrombosis [4] [5]. This established tolerability is a positive foundation for exploring combinations with other agents like Sirolimus.
Q2: Are there any specific biomarkers I should measure to assess the efficacy of this compound or combination treatment? A2: Yes, pharmacodynamic biomarkers are crucial. The primary biomarker is the reduction of phosphorylated AKT (pAKT) in affected tissues, which was used as a primary endpoint in early-phase trials [6] [2]. Additionally, you should assess downstream pathway components, including:
Q3: What is an appropriate starting dose for this compound in preclinical studies? A3: Dosing depends on the context. In oncology models, higher doses may be used. However, for chronic conditions aiming to modulate growth rather than induce cell death, lower doses can be effective. A pharmacodynamic study in Proteus syndrome found that a dose of 5 mg/m²/day achieved a 50% reduction in tissue pAKT levels and was well-tolerated [6]. This dose, which is lower than those used in adult oncology trials, could serve as a rational starting point for chronic dosing in preclinical combination studies.
| Feature | Miransertib (ARQ 092) | Alpelisib (PIQRAY/VIJOICE) |
|---|---|---|
| Molecular Target | Pan-AKT inhibitor (blocks AKT1, AKT2, AKT3) [1] [2] | PI3Kα inhibitor (blocks p110α catalytic subunit) [2] [3] [4] |
| Primary Mechanism | Inhibits downstream AKT kinase, preventing phosphorylation of downstream effectors [1] [2] | Inhibits the catalytic activity of mutant PI3Kα, reducing upstream pathway activation [2] [4] |
| Key Efficacy Data in PROS | Safety is primary data; designed efficacy assessment was not feasible due to study limitations [1]. | 37.5% (12/32) of patients achieved ≥20% target lesion volume reduction at 24 weeks [4]. |
| Supporting Pre-clinical Data | Showed prevention and reduction of vascular malformations in mouse models [1]. | Effectively prevented and improved established vascular malformations in a PROS mouse model; improved patient survival [2]. |
| Reported Adverse Events | Most common: decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%); one Grade 3 event (deep vein thrombosis) [1]. | Most common: hyperglycemia (12.3%), aphthous ulcer (10.5%); managed with prophylactic measures [4]. |
| Clinical Status in PROS | Phase 1/2 trial (MOSAIC) completed; primary outcome was safety/tolerability [1]. | FDA-approved (VIJOICE) for severe PROS in patients ≥2 years requiring systemic therapy [3] [4]. |
The following diagram illustrates how this compound and alpelisib target different nodes within the same signaling pathway, which is hyperactive in PROS due to gain-of-function mutations in the PIK3CA gene.
The diagram shows that activation of the PI3K/AKT/mTOR pathway drives the cellular overgrowth and survival seen in PROS [5].
PIK3CA gene [2] [3].For research and development professionals, the methodologies from key studies are detailed below.
PIK3CA-driven capillary-venous malformation was used. Mice were treated with alpelisib, this compound, or rapamycin (an mTORC1 inhibitor) to compare drug effects.
The phase 1/2 MOSAIC study (NCT03094832) was initially designed to evaluate the clinical efficacy and safety of Miransertib but was amended in 2021. The primary objective was changed to focus solely on safety and tolerability due to limitations in study design and data collection that made evaluating efficacy unfeasible [1] [2].
The table below summarizes the key findings from the safety analysis of this trial:
| Aspect | Details |
|---|---|
| Study Identifier | NCT03094832 [1] |
| Study Phase | 1/2 (MOSAIC) [1] |
| Primary Objective | Safety and tolerability (amended from efficacy) [1] |
| Patient Population | 49 participants (45 with PROS, 4 with Proteus syndrome), aged 2-41 years (median 7 years) [1] |
| Treatment Regimen | Oral this compound, starting at 15 mg/m² daily, with escalation to 25 mg/m² daily [1] |
| Median Treatment Duration | 20.5 months (range: 9.9 - 45.6 months) [1] |
| Key Safety Results | • 46.9% of participants had a drug-related adverse event (AE). • Most common AEs: decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%). • One grade 3 drug-related AE (deep vein thrombosis) was reported. • No drug-related AEs led to study discontinuation or death [1]. | | Conclusion on Safety | this compound was found to be safe and tolerable in the studied population [1]. |
To fully understand the context of any future efficacy comparisons, it is helpful to know the existing standard care and how this compound works.
PIK3CA (in PROS) and AKT1 (in Proteus syndrome) hyperactivate this pathway, leading to the characteristic tissue overgrowth [1]. The following diagram illustrates this pathway and this compound's target:
Miransertib (ARQ 092) is an orally administered, selective pan-AKT inhibitor [1] [2]. It acts through an allosteric mechanism, binding to the unphosphorylated form of AKT in the pleckstrin-homology domain, which differentiates it from ATP-competitive inhibitors [2]. It primarily inhibits the PI3K-AKT-mTOR pathway, a key signaling cascade dysregulated in PROS and Proteus syndrome [1] [3].
The following diagram illustrates the therapeutic targeting of this pathway by this compound and other relevant inhibitors.
The primary source of safety data comes from the phase 1/2 MOSAIC study (NCT03094832) [1] [4].
Safety and Tolerability (from MOSAIC study, n=49)
| Parameter | Summary |
|---|---|
| Study Population | PROS (n=45), Proteus Syndrome (n=4); Median age: 7 years (range 2-41) [1]. |
| Treatment Duration | Median 20.5 months (range 9.9-45.6 months) [1]. |
| Common Drug-Related AEs (≥10%) | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [1]. |
| Grade 3+ AEs | One participant (2.0%) experienced a grade 3 drug-related deep vein thrombosis [1]. |
| Discontinuations | No drug-related AEs led to early study discontinuation or death [1]. |
Reported Efficacy from Case Series A separate case series of two pediatric patients with severe PROS reported clinical improvements after initiating this compound [3]:
The table below summarizes available data for this compound and other systemic therapies. This is not a direct trial comparison but a compilation of results from distinct studies.
| Therapy | Mechanism of Action | Key Efficacy Findings (Study) | Key Safety Findings (Study) |
|---|---|---|---|
| This compound | Allosteric pan-AKT inhibitor [2] | Case series: 15% volumetric reduction in overgrowth; symptomatic improvement [3]. Formal efficacy not established [1]. | MOSAIC (n=49): Mostly G1/2 AEs. Well-tolerated over median 20.5 months [1]. |
| Alpelisib | PI3KCA inhibitor [1] | EPIK-P1 (n=57): 37.5% of evaluable patients had ≥20% target lesion volume reduction [1]. | 38.6% experienced drug-related AEs [1]. |
| Sirolimus | mTOR inhibitor [1] | Pooled study (n=30): Modest mean reduction in tissue volume at affected sites (7.2%) [1] [3]. | Associated with severe AEs; 18% (7/39) treatment withdrawal due to toxicity [1] [3]. |
The methodologies below are based on the designs of the cited clinical studies and case reports.
1. Clinical Trial Design (MOSAIC Study) [1]
2. Efficacy and Response Assessment Methods
Understanding the therapeutic rationale for Miransertib is key, as it represents a paradigm shift from traditional surgical management.
The diagram below illustrates the pathogenic signaling pathway in Proteus syndrome and the specific point of inhibition by this compound.
The following tables summarize the quantitative and qualitative data available from the search results for each intervention.
Table 1: Efficacy and Clinical Outcomes
| Aspect | This compound | Surgical Intervention |
|---|---|---|
| Primary Goal | Targeted, systemic control of overgrowth [1] | Localized reduction of overgrowth and symptom relief [4] [3] |
| Reported Efficacy | Slowed progression of CCTN; reduction in pain; improved mobility; reduced seizure burden in PROS; volumetric reduction of lesions [1] [3] | Beneficial for specific manifestations like macrodactyly; temporary improvement after debulking [4] [3] |
| Durability of Effect | Sustained benefit over 5 years reported in one case; may require lifelong treatment [1] | High recurrence rate; regrowth within 12 months reported; often requires repeated procedures [3] |
| Quantitative Data | - 15% volumetric reduction in fatty overgrowth after 22 months in a PROS patient [3]
Table 2: Safety and Tolerability
| Aspect | This compound | Surgical Intervention |
|---|---|---|
| Common Adverse Events | Generally well-tolerated. Mild side effects include headache, dry skin/skin rash, mouth sores, transient hyperglycemia, and elevated liver enzymes (AST, ALT) [1] [2]. | Prolonged wound healing, infection, and scarring [4]. |
| Serious Risks | Rare Grade 3 events (e.g., deep vein thrombosis) reported; transient lab abnormalities [1] [2]. | Risks associated with anesthesia and extensive surgery; potential for significant blood loss [3]. |
| Long-Term Use | Suitable for chronic administration; long-term safety data is being collected in ongoing trials [1] [5]. | Cumulative risks from multiple surgeries over a lifetime [3]. |
For researchers, the methodology of the key studies providing the above data is critical for evaluation.
For researchers and drug development professionals, the current evidence landscape suggests:
A direct, head-to-head comparison is not available in the current literature. The most robust data for this compound comes from the phase 1/2 MOSAIC safety study and long-term case reports, while data for surgery is largely retrospective. Ongoing clinical trials (e.g., Phase 2 and long-term extension studies referenced in [5]) are critical to further establish the efficacy and long-term role of this compound.